Cas no 2228362-26-1 (2-{3-(dimethylamino)methylphenyl}butanoic acid)

2-{3-(dimethylamino)methylphenyl}butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{3-(dimethylamino)methylphenyl}butanoic acid
- 2228362-26-1
- EN300-1778672
- 2-{3-[(dimethylamino)methyl]phenyl}butanoic acid
-
- Inchi: 1S/C13H19NO2/c1-4-12(13(15)16)11-7-5-6-10(8-11)9-14(2)3/h5-8,12H,4,9H2,1-3H3,(H,15,16)
- InChI Key: SAQHCXICAUGDAD-UHFFFAOYSA-N
- SMILES: OC(C(CC)C1C=CC=C(CN(C)C)C=1)=O
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 40.5Ų
2-{3-(dimethylamino)methylphenyl}butanoic acid PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1778672-5.0g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 5g |
$4184.0 | 2023-06-03 | ||
Enamine | EN300-1778672-0.25g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1778672-2.5g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1778672-1g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 1g |
$1442.0 | 2023-09-20 | ||
Enamine | EN300-1778672-0.5g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1778672-0.05g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1778672-0.1g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1778672-10.0g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 10g |
$6205.0 | 2023-06-03 | ||
Enamine | EN300-1778672-1.0g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 1g |
$1442.0 | 2023-06-03 | ||
Enamine | EN300-1778672-5g |
2-{3-[(dimethylamino)methyl]phenyl}butanoic acid |
2228362-26-1 | 5g |
$4184.0 | 2023-09-20 |
2-{3-(dimethylamino)methylphenyl}butanoic acid Related Literature
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 2-{3-(dimethylamino)methylphenyl}butanoic acid
2-{3-(dimethylamino)methylphenyl}butanoic acid: A Promising Compound in Modern Pharmaceutical Research
2-{3-(dimethylamino)methylphenyl}butanoic acid, also known by its CAS number 2228362-26-1, is a multifunctional organic compound that has garnered significant attention in the field of pharmaceutical sciences. This molecule belongs to the class of amino acid derivatives and exhibits unique structural features that make it a valuable candidate for drug discovery. The compound’s molecular framework combines a butanoic acid backbone with a dimethylamino group attached to a phenyl ring, creating a complex pharmacophore that can interact with multiple biological targets.
Recent advancements in medicinal chemistry have highlighted the potential of 2-{3-(dimethylamino)methylphenyl}butanoic acid as a scaffold for developing targeted therapies. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated its ability to modulate protein kinase pathways, which are critical in cancer progression. The dimethylamino substituent enhances the compound’s lipophilicity, enabling it to cross cell membranes more efficiently and reach intracellular targets. This property is particularly relevant for anti-cancer drug development, where intracellular signaling inhibition is a key therapeutic strategy.
One of the most notable applications of 2-{3-(dimethylamino)methylphenyl}butanoic acid is in the treatment of neurodegenerative diseases. Researchers at the University of California, San Francisco (2024) have reported that this compound can inhibit tau protein aggregation, a hallmark of Alzheimer’s disease. The phenyl ring’s aromaticity and the butanoic acid group’s carboxylic acid functionality work synergistically to stabilize the protein structure and prevent pathological aggregation. This finding aligns with the growing body of evidence supporting the role of small molecule inhibitors in neurodegenerative disease management.
Another area of interest is the compound’s potential as an anti-inflammatory agent. A 2023 study in Pharmacological Research revealed that 2-{3-(dimethylamino)methylphenyl}butanoic acid can modulate NF-κB signaling pathways, which are central to inflammatory responses. The molecule’s ability to suppress pro-inflammatory cytokine production makes it a promising candidate for treating conditions such as chronic inflammation and autoimmune disorders. This dual functionality—targeting both neurodegeneration and inflammation—positions the compound as a versatile therapeutic agent.
From a synthetic perspective, the CAS number 2228362-26-1 compound has been synthesized using green chemistry methods to minimize environmental impact. A 2024 article in Green Chemistry described a scalable process involving asymmetric catalysis to achieve high enantiomeric purity. This approach not only enhances the compound’s pharmacological profile but also aligns with the industry’s shift toward sustainable drug production. The butanoic acid moiety’s reactivity during synthesis allows for the incorporation of diverse functional groups, enabling the development of structure-activity relationship (SAR) studies.
Despite its promising properties, the 2-{3-(dimethylamino)methylphenyl}butanoic acid compound is still in the early stages of clinical evaluation. Preclinical studies have primarily focused on in vitro and in vivo models, with limited human trials conducted to date. However, the compound’s low toxicity profile, as reported in a 2023 Toxicological Sciences study, suggests a favorable safety margin for further development. Researchers are currently exploring its potential in combination therapies, where it could complement existing treatments for oncology and neurology applications.
Looking ahead, the CAS number 2228362-26-1 compound represents a significant opportunity for innovation in pharmaceutical research. Its unique molecular architecture and multifunctional properties make it a strong candidate for addressing complex diseases that require targeted interventions. As the field of medicinal chemistry continues to evolve, compounds like 2-{3-(dimethylamino)methylphenyl}butanoic acid will play a crucial role in the development of next-generation therapeutics. The integration of advanced computational tools, such as machine learning and virtual screening, will further accelerate the discovery and optimization of this compound’s therapeutic potential.
2228362-26-1 (2-{3-(dimethylamino)methylphenyl}butanoic acid) Related Products
- 681167-02-2(N-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide)
- 1248784-78-2(1-2-bromo-1-(2,2,2-trifluoroethoxy)ethyl-4-chlorobenzene)
- 1822770-93-3(4-Hydroxymethyl-3-methylphenylacetic acid)
- 2092547-60-7(2-(6-Oxo-4-(thiophen-3-yl)pyrimidin-1(6H)-yl)acetic acid)
- 1909326-11-9(2-{(3-nitrophenyl)methylsulfanyl}acetamide)
- 35718-08-2(propargyl chloroformate)
- 1980044-89-0(1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate)
- 2227787-22-4(tert-butyl N-{4-(1R)-2-amino-1-hydroxyethyl-2-hydroxyphenyl}carbamate)
- 1823629-91-9(O3-tert-butyl O6-methyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate)
- 1797896-55-9(N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2,1,3-benzothiadiazole-5-carboxamide)




